molecular formula C13H18BrFN2O B1523311 2-(4-(2-Bromo-5-fluorobenzyl)piperazin-1-yl)ethanol CAS No. 1333668-91-9

2-(4-(2-Bromo-5-fluorobenzyl)piperazin-1-yl)ethanol

Cat. No. B1523311
M. Wt: 317.2 g/mol
InChI Key: QVWJAYGCUTZMFI-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “2-(4-(2-Bromo-5-fluorobenzyl)piperazin-1-yl)ethanol”, there are related compounds that have been synthesized. For instance, a study describes the design, synthesis, and pharmacophore exploration of new small molecules structurally characterized by the presence of the 4-fluorobenzylpiperazine moiety .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Approaches : Innovative synthetic routes have been explored for compounds related to 2-(4-(2-Bromo-5-fluorobenzyl)piperazin-1-yl)ethanol, optimizing technological parameters such as raw material ratio, reaction time, and temperature to achieve high product yields. For instance, a study demonstrated the preparation of a structurally similar compound through optimized conditions, achieving an 88.5% yield, showcasing the efficiency of synthetic methodologies in producing piperazine derivatives (Wang Jin-peng, 2013).

  • Structural Characterization : Research on compounds like Opipramol has provided insights into the molecular configuration, where the 5H-dibenz[b,f]azepine and piperazine rings exhibit specific conformations, contributing to the overall molecular structure resembling a butterfly. This detailed structural elucidation, facilitated by techniques like X-ray crystallography, underscores the complex architecture of these compounds and their potential for further chemical modification and application (H. Fun et al., 2011).

Potential Applications

  • Pharmaceutical Intermediates : The synthesis and characterization of piperazine derivatives highlight their significance as intermediates in the development of pharmaceutical agents. For example, the creation of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines has implications for synthesizing medically relevant compounds, indicating the versatility of these derivatives in drug development (Michael S. Perryman et al., 2015).

  • Antifungal and Antimicrobial Activity : Certain piperazine ethanol derivatives have been explored for their antifungal and antimicrobial properties. Research into fluconazole derivatives and novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives has shown promising antifungal activity, highlighting the therapeutic potential of these compounds against a variety of fungal pathogens (H. Sadeghpour et al., 2017).

properties

IUPAC Name

2-[4-[(2-bromo-5-fluorophenyl)methyl]piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrFN2O/c14-13-2-1-12(15)9-11(13)10-17-5-3-16(4-6-17)7-8-18/h1-2,9,18H,3-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWJAYGCUTZMFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=C(C=CC(=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(2-Bromo-5-fluorobenzyl)piperazin-1-yl)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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